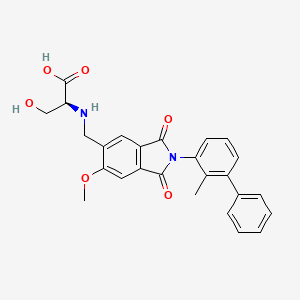
PD-1/PD-L1-IN-29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S4-1 is a synthetic organic compound known for its role as a small molecule inhibitor of the PD-1/PD-L1 inhibitory immune checkpointBy promoting the dimerization and internalization of PD-L1, S4-1 reduces the opportunity for signaling via interaction with PD-1, thereby promoting T cell activation and reversing the immune inhibitory tumor microenvironment .
Preparation Methods
The synthesis of S4-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.
Industrial production methods for S4-1 may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
S4-1 undergoes various chemical reactions, including:
Oxidation: S4-1 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of S4-1 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: S4-1 can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
S4-1 has a wide range of scientific research applications, including:
Chemistry: S4-1 is used as a model compound in studies of small molecule inhibitors and their interactions with biological targets.
Biology: S4-1 is employed in research on immune checkpoint pathways and their role in cancer progression.
Industry: S4-1 is explored for its applications in the development of new cancer treatments and as a tool for studying immune modulation.
Mechanism of Action
The mechanism of action of S4-1 involves the inhibition of the PD-1/PD-L1 pathway. By promoting the dimerization and internalization of PD-L1, S4-1 reduces the interaction between PD-L1 and PD-1, leading to the activation of T cells. This activation helps to reverse the immune inhibitory tumor microenvironment, allowing the immune system to target and destroy cancer cells .
Comparison with Similar Compounds
S4-1 is unique in its ability to promote the dimerization and internalization of PD-L1, which distinguishes it from other PD-1/PD-L1 inhibitors. Similar compounds include:
Nivolumab: A monoclonal antibody that targets PD-1.
Pembrolizumab: Another monoclonal antibody that targets PD-1.
Atezolizumab: A monoclonal antibody that targets PD-L1.
Compared to these monoclonal antibodies, S4-1 offers the advantage of being a small molecule inhibitor, which may provide better tissue penetration and oral bioavailability .
Properties
Molecular Formula |
C26H24N2O6 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[6-methoxy-2-(2-methyl-3-phenylphenyl)-1,3-dioxoisoindol-5-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C26H24N2O6/c1-15-18(16-7-4-3-5-8-16)9-6-10-22(15)28-24(30)19-11-17(13-27-21(14-29)26(32)33)23(34-2)12-20(19)25(28)31/h3-12,21,27,29H,13-14H2,1-2H3,(H,32,33)/t21-/m0/s1 |
InChI Key |
CUQPAAUFONWYPW-NRFANRHFSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C(=C3)CN[C@@H](CO)C(=O)O)OC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C(=C3)CNC(CO)C(=O)O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol](/img/structure/B10856022.png)
![5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B10856025.png)

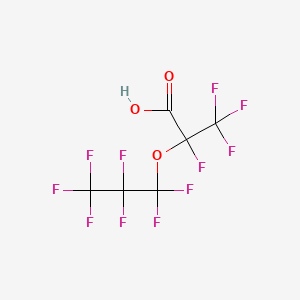
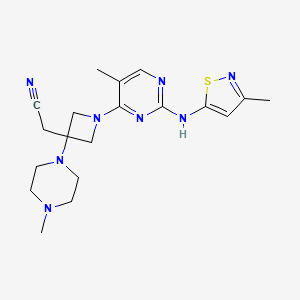
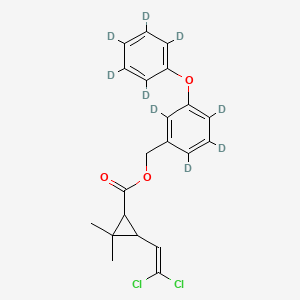
![4-(1-((4-Fluoro-1-methylpiperidin-4-yl)methyl)-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10856059.png)
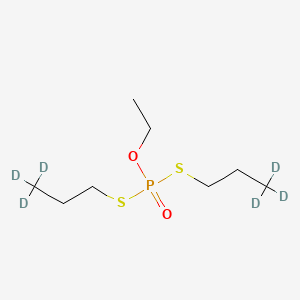
![(2R,3R,4S,5S)-2-(4-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(((2-(((2-(tert-butyl)pyridin-3-yl)methyl)amino)ethyl)thio)methyl)tetrahydrofuran-3,4-diol](/img/structure/B10856065.png)
![N-(3-(5-Chloro-2-(difluoromethoxy)phenyl)-1-(2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)-2-oxoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10856076.png)
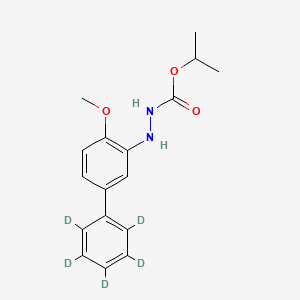
![N-[(3R,4S)-3-hydroxyoxan-4-yl]-7-[[4-(1-methyltriazol-4-yl)phenyl]methyl]furo[3,2-b]pyridine-5-carboxamide](/img/structure/B10856084.png)
![3-[[2-(3,4,5-trimethoxyanilino)-7H-purin-6-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10856097.png)
![(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate](/img/structure/B10856103.png)
